7-Octenoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-octenoic acid has been explored in several studies. For instance, the synthesis of the sugar portion of octosyl acids A and B was achieved starting from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, although the compound obtained was found to be acid-liable and underwent furanose-ring opening upon treatment with dilute hydrochloric acid in methanol . Another study reported a new protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids through a multi-component coupling reaction involving aldehydes, amides, and maleic anhydride, which resulted in higher yields than standard multi-step sequences . Additionally, the synthesis of enantiomerically pure 3-hydroxypipecolic acids was achieved from methyl 7-methyl-3-oxo-6-octenoate, involving asymmetric hydrogenation and electrophilic amination .
Molecular Structure Analysis
The molecular structure and reaction pathways of 7-octenoic acid on copper surfaces were studied using a combination of spectroscopic methods, temperature-programmed desorption, scanning-tunneling microscopy, and density functional theory calculations. The study found that 7-octenoic acid adsorbs molecularly on copper in a flat-lying configuration at low coverages and becomes more upright as the coverage increases .
Chemical Reactions Analysis
Upon heating, the adsorbed 7-octenoic acid deprotonates to form an η^2-7-octenoate species, which initially lies flat but starts to tilt at higher temperatures, leading to decarbonylation and the evolution of carbon dioxide and hydrogen. This process results in the deposition of carbon on the surface, indicating the onset of graphitization . The synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) also involves a series of reactions, including protection of hydroxyl groups, chain extension via Wittig reaction, epoxidation, and reduction steps .
Physical and Chemical Properties Analysis
The studies provided do not directly report on the physical and chemical properties of 7-octenoic acid itself. However, the research on related compounds and their synthesis processes indirectly suggests that 7-octenoic acid and its derivatives are reactive and can undergo various chemical transformations. The adsorption behavior on copper surfaces and the formation of self-assembled monolayers indicate that 7-octenoic acid has specific interactions with metal surfaces, which could be relevant for applications in surface chemistry and materials science .
Scientific Research Applications
- Specific Scientific Field : Physical Chemistry
- Summary of the Application : The surface structure and reaction pathways of 7-Octenoic acid are studied on a clean copper substrate in ultrahigh vacuum . This research is significant in the field of Physical Chemistry as it provides insights into the adsorption and reaction pathways of 7-Octenoic acid on copper.
- Methods of Application or Experimental Procedures : The study was conducted using a combination of reflection-absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption and scanning-tunneling microscopy, supplemented by first-principles density functional theory calculations . The 7-Octenoic acid adsorbs molecularly on copper below 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .
- Results or Outcomes : It deprotonates following adsorption at 300 K to form an η2-7-octenoate species . Heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at 550 K and some hydrogen in a peak at 615 K ascribed to the reaction of these tilted species . The majority of the decarbonylation occurs at 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at 740 K .
Safety And Hazards
7-Octenoic acid is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling 7-Octenoic acid . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
properties
IUPAC Name |
oct-7-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYQTRHHXLTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337674 | |
Record name | 7-Octenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenoic acid | |
CAS RN |
18719-24-9 | |
Record name | 7-Octenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Octenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-OCTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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